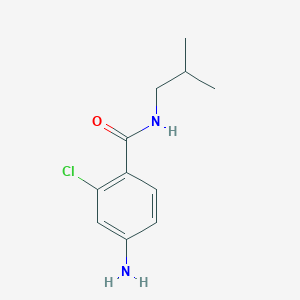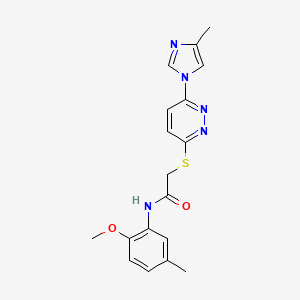![molecular formula C18H18N2O4S B2860364 (2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421443-00-6](/img/structure/B2860364.png)
(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Scientific Research Applications
The compound “(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone” is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential unique applications based on the structural features and related compounds.
Optical and Photophysical Probing: Compounds similar to the one have been used in optical and photophysical studies. They can serve as probes or quenchers in determining the critical micelle concentration of surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) . This application is crucial for understanding the behavior of molecules in different environments and can be applied in the development of new materials with specific optical properties.
Fluorescence Studies: The presence of a furan ring and a thiazole moiety suggests that this compound might exhibit fluorescence. This property can be exploited in fluorescence microscopy, where it can be used as a staining agent to visualize cellular components or track biological processes .
Synthesis of Chiral Furan Derivatives: Furan derivatives are known for their applications in synthesizing chiral compounds. The compound could potentially be used as a precursor for the synthesis of chiral furans, which are valuable in pharmaceutical research and material sciences .
Development of Photostable Dyes: Based on related research, furan-containing compounds have been shown to be photostable in certain solvents like DMSO. This suggests that our compound could be developed into photostable dyes for applications in dye-sensitized solar cells or organic light-emitting diodes (OLEDs) .
Anti-Inflammatory and Antimicrobial Agents: The thiazole ring is a common feature in many drugs with anti-inflammatory and antimicrobial properties. There is potential for this compound to be modified and used in the development of new therapeutic agents with these activities .
Heterocyclic Compound Synthesis: The compound contains multiple rings that are characteristic of heterocyclic compounds. These structures are often used in the synthesis of various pharmacologically active molecules. Therefore, it could serve as a building block in the synthesis of novel drugs .
Organic Synthesis Intermediates: Given its complex structure, the compound could act as an intermediate in organic synthesis reactions, leading to the creation of a wide range of organic molecules with potential applications in different fields of chemistry and material science .
Analytical Chemistry Applications: The unique structure of the compound, particularly the presence of multiple functional groups, makes it a candidate for use in analytical chemistry as a reagent or a standard for calibrating instruments or quantifying other substances .
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-7-13(11(2)23-10)17(21)20-8-12(9-20)24-18-19-16-14(22-3)5-4-6-15(16)25-18/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMTZJPMVNIMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

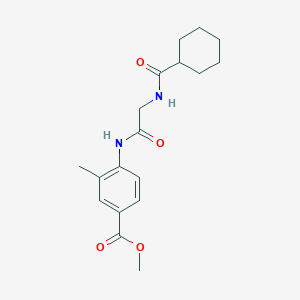
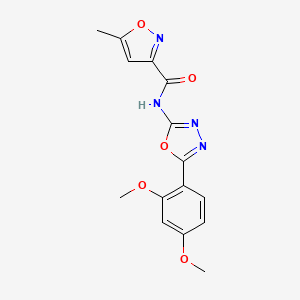
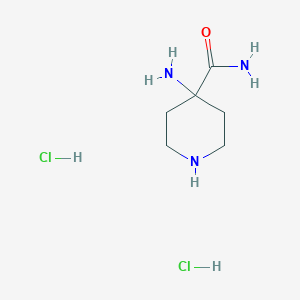
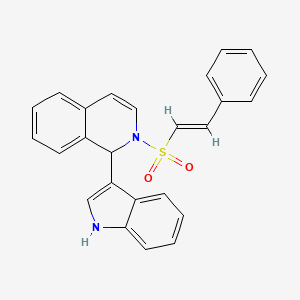
![7-cyclopropyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2860290.png)

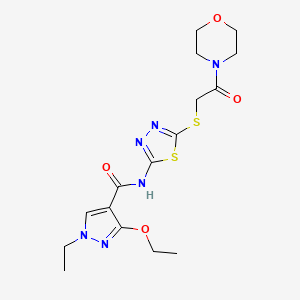
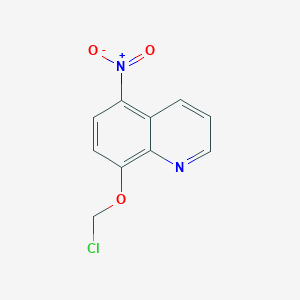


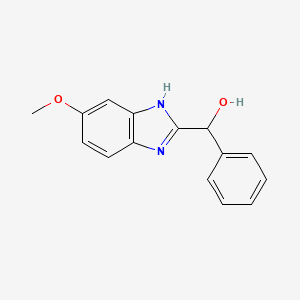
![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)
